2-Acetyl-5-nitrothiophene 2-Acetyl-5-nitrothiophene
Brand Name: Vulcanchem
CAS No.: 39565-00-9
VCID: VC2480662
InChI: InChI=1S/C6H5NO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3
SMILES: CC(=O)C1=CC=C(S1)[N+](=O)[O-]
Molecular Formula: C6H5NO3S
Molecular Weight: 171.18 g/mol

2-Acetyl-5-nitrothiophene

CAS No.: 39565-00-9

Cat. No.: VC2480662

Molecular Formula: C6H5NO3S

Molecular Weight: 171.18 g/mol

* For research use only. Not for human or veterinary use.

2-Acetyl-5-nitrothiophene - 39565-00-9

Specification

CAS No. 39565-00-9
Molecular Formula C6H5NO3S
Molecular Weight 171.18 g/mol
IUPAC Name 1-(5-nitrothiophen-2-yl)ethanone
Standard InChI InChI=1S/C6H5NO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3
Standard InChI Key CMXUIQITENCDHH-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(S1)[N+](=O)[O-]
Canonical SMILES CC(=O)C1=CC=C(S1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

2-Acetyl-5-nitrothiophene is a yellow solid characterized by a thiophene ring with acetyl and nitro substituents at the 2 and 5 positions, respectively. Its comprehensive chemical identity is detailed below:

PropertyValue
Chemical FormulaC₆H₅NO₃S
Molecular Weight171.174 g/mol
CAS Registry Number39565-00-9
IUPAC Standard InChIKeyCMXUIQITENCDHH-UHFFFAOYSA-N
Alternative NamesEthanone, 1-(5-nitro-2-thienyl)-; Thiophene, 2-acetyl-5-nitro-; 1-(5-nitrothiophen-2-yl)ethanone
SMILES NotationCC(=O)C1=CC=C(S1)N+[O-]
InChIInChI=1S/C6H5NO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3

The molecular structure consists of a planar thiophene ring with the nitro group at position 5 and the acetyl group at position 2 . The compound's structure plays a crucial role in its chemical reactivity and potential applications in various fields. The planarity of the molecule is an important structural feature that influences its electronic properties and interactions with biological targets.

Physical Properties

2-Acetyl-5-nitrothiophene exhibits specific physical characteristics that determine its behavior in different environments and applications. Though comprehensive physical data is limited in the search results, predicted collision cross-section data provides insight into the compound's behavior in mass spectrometry:

Adductm/zPredicted CCS (Ų)
[M+H]⁺172.00629131.6
[M+Na]⁺193.98823142.5
[M+NH₄]⁺189.03283140.0
[M+K]⁺209.96217140.3
[M-H]⁻169.99173133.7
[M+Na-2H]⁻191.97368135.9
[M]⁺170.99846133.9
[M]⁻170.99956133.9

These collision cross-section values are important for analytical applications, particularly in ion mobility spectrometry and mass spectrometry . The data indicates how the molecule behaves in different ionization states, which is valuable for developing analytical methods for its detection and quantification.

Electronic and Spectroscopic Properties

The presence of both electron-withdrawing groups (nitro) and electron-donating groups (acetyl) on the thiophene ring creates a unique electronic distribution that influences the compound's reactivity and spectroscopic properties.

Electronic Properties

The presence of the nitro group, a strong electron-withdrawing group, significantly affects the electron density distribution within the thiophene ring, while the acetyl group contributes to the compound's reactivity through its carbonyl functionality. This electronic configuration makes 2-Acetyl-5-nitrothiophene an interesting subject for studies on electronic properties of substituted thiophenes.

Applications in Research and Industry

2-Acetyl-5-nitrothiophene has found applications across various scientific disciplines due to its unique structural and electronic properties.

Dye Chemistry Applications

The compound has been used in the synthesis of thiophene-based azo dyes, which exhibit good tinctorial strength and excellent brightness. The presence of the nitro and acetyl groups allows for further functionalization, making it a versatile building block for dye synthesis.

Pharmaceutical Research

Thiophene derivatives in general have shown important bioactivities, including antibacterial properties . 2-Acetyl-5-nitrothiophene specifically has been used in the synthesis of certain five-membered sulfur-containing heteroaromatic diketo acid derivatives, which are potent inhibitors of HIV integrase. This application highlights the compound's potential in drug discovery and development.

Biological Activity

Thiophene derivatives broadly demonstrate significant biological activities, and 2-Acetyl-5-nitrothiophene is no exception.

Related Thiophene Derivatives

The broader family of thiophene derivatives, to which 2-Acetyl-5-nitrothiophene belongs, has shown diverse bioactivities:

  • Antibacterial properties

  • Inhibition of Janus kinases

  • Potential in the treatment of myeloproliferative disorders and cancers

These findings suggest that 2-Acetyl-5-nitrothiophene may possess similar or related biological activities that warrant further investigation.

Analytical Characterization

The analytical characterization of 2-Acetyl-5-nitrothiophene is essential for confirming its identity, purity, and properties in research and industrial applications.

Mass Spectrometry

The predicted collision cross-section data presented earlier provides valuable information for mass spectrometric analysis of 2-Acetyl-5-nitrothiophene . These parameters are useful for developing analytical methods for the detection and quantification of the compound in various matrices.

Spectroscopic Characterization

The infrared spectroscopic data available from NIST offers a valuable tool for the identification and characterization of 2-Acetyl-5-nitrothiophene . The compound's IR spectrum shows characteristic absorption bands that can be used for its identification and structural confirmation.

Current Research and Future Perspectives

The unique structural and electronic properties of 2-Acetyl-5-nitrothiophene continue to make it a compound of interest in various research fields.

Ongoing Research

Current research on 2-Acetyl-5-nitrothiophene and related compounds focuses on their potential applications in:

  • Development of new pharmaceuticals, particularly as building blocks for more complex bioactive molecules

  • Advanced materials for electronics and photovoltaics

  • Novel dyes and pigments with improved properties

Future Research Directions

Future research might explore:

  • More efficient and environmentally friendly synthesis methods

  • Expanded understanding of structure-activity relationships in biological systems

  • Novel applications in emerging technologies

  • Detailed mechanistic studies of its reactions and interactions

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